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molecular formula C18H21N5 B8643475 4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile CAS No. 837396-37-9

4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile

Cat. No. B8643475
M. Wt: 307.4 g/mol
InChI Key: DJBYOQBSOYEGOM-UHFFFAOYSA-N
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Patent
US08846677B2

Procedure details

To a solution of 4-(6-chloro-pyridazin-3-yl)-benzonitrile (20 g, 92.8 mmol) in 1-butanol (150 mL) was added 1-isopropyl-piperazine hydrochloride (29.8 g, 148.5 mmol) and NH4Cl (4.96 g, 92.8 mmol). The reaction mixture was heated at reflux for 48 h and then concentrated under reduced pressure. The residue was dissolved into a 10% solution of citric acid in water and filtered. Solid K2CO3 was added to the filtrate until pH 9. The precipitate was isolated and washed with water to give 4-[6-(4-isopropyl-piperazin-1-yl)-pyridazin-3-yl]-benzonitrile (20 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl.[CH:17]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)([CH3:19])[CH3:18].[NH4+].[Cl-]>C(O)CCC>[CH:17]([N:20]1[CH2:25][CH2:24][N:23]([C:2]2[N:7]=[N:6][C:5]([C:8]3[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)[CH2:22][CH2:21]1)([CH3:19])[CH3:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C1=CC=C(C#N)C=C1
Name
Quantity
29.8 g
Type
reactant
Smiles
Cl.C(C)(C)N1CCNCC1
Name
Quantity
4.96 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved into a 10% solution of citric acid in water
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Solid K2CO3 was added to the filtrate until pH 9
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=CC=C(N=N1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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